Hexacosa-9,19-dienoic acid

Description

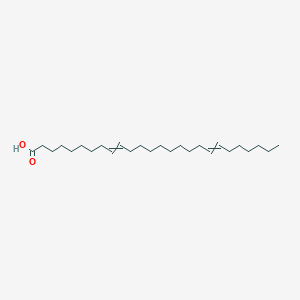

Structure

2D Structure

Properties

CAS No. |

143883-72-1 |

|---|---|

Molecular Formula |

C26H48O2 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

hexacosa-9,19-dienoic acid |

InChI |

InChI=1S/C26H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8,17-18H,2-6,9-16,19-25H2,1H3,(H,27,28) |

InChI Key |

YMHPJRHPJJCCMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies

Natural Occurrence and Distribution

The presence of Hexacosa-9,19-dienoic acid and its isomers has been documented in a select number of organisms, highlighting its unique biosynthetic pathways.

Marine sponges are a significant source of diverse and unusual fatty acids, including long-chain dienoic acids. Research into the fatty acid profiles of deep-sea demosponges from the North-Atlantic has identified long-chain fatty acids with a Δ9,19 unsaturation pattern. nih.gov These sponges, belonging to the order Tetractinellida, are known for their high microbial abundance, and it is believed that the endosymbiotic bacteria within these sponges are precursors for these unique fatty acids. nih.gov

While the specific identification of this compound is not always explicit, the presence of C24-C28 fatty acids with a Δ9,19 unsaturation is a strong indicator of its potential presence in these organisms. nih.gov Another related compound, cis-5, cis-9-hexacosadienoic acid, has been identified in the marine sponge Microciona prolifera, further demonstrating that C26 dienoic fatty acids are components of sponge lipids. nih.gov The fatty acid composition of sponges is highly dependent on the species, with some sponges containing a significant portion of their fatty acids as long-chain variants. vliz.be

| Fatty Acid | Organism | Reference |

|---|---|---|

| Long-chain fatty acids with Δ9,19 unsaturation | Deep-sea demosponges (Order: Tetractinellida) | nih.gov |

| cis-5, cis-9-hexacosadienoic acid | Microciona prolifera | nih.gov |

The occurrence of this compound in terrestrial organisms is less documented. However, studies on the fatty acid composition of various insects have revealed a wide array of fatty acids, though specific identification of this particular isomer is not common. The fatty acid profiles of edible insects like Acheta domesticus (house cricket) and Tenebrio molitor (mealworm) are dominated by more common fatty acids such as oleic acid, linoleic acid, and palmitic acid. nih.govnih.govresearchgate.netmdpi.com While long-chain fatty acids are present, the focus of many studies has been on the more abundant C16 and C18 fatty acids. nih.govnih.govresearchgate.netmdpi.com

In the plant kingdom, the vast majority of fatty acids are C16 and C18 compounds, which are crucial components of membranes and seed oils. aocs.orgaocs.orgfrontiersin.orgresearchgate.net The biosynthesis of very-long-chain fatty acids occurs, but dienoic acids with the specific 9,19-unsaturation are not commonly reported. The fatty acid composition of plants is well-studied, with a focus on agriculturally and nutritionally important fatty acids like oleic, linoleic, and alpha-linolenic acids. frontiersin.orgnih.gov

Advanced Isolation and Purification Techniques

The isolation of this compound from biological matrices is a multi-step process involving initial extraction of total lipids followed by chromatographic separation to purify the specific fatty acid.

Once the total lipid extract is obtained, various chromatographic techniques are employed to separate the complex mixture of fatty acids.

Thin-Layer Chromatography (TLC): TLC is often used as an initial, simple, and rapid method for the separation of lipid classes. nih.gov It can effectively separate fatty acids from other lipids like phospholipids (B1166683) and triglycerides.

Column Chromatography: This technique is used for the preparative separation of fatty acids. Silica gel is a common stationary phase for the separation of fatty acids based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution for the separation of individual fatty acids. sigmaaldrich.comresearchgate.net Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating long-chain fatty acids based on their chain length and degree of unsaturation.

The first step in isolating this compound is the extraction of total lipids from the source organism. The choice of extraction method depends on the nature of the biological matrix.

For marine sponges and other biological tissues, a common method is solvent extraction. nih.govnih.govresearchgate.netwalshmedicalmedia.com This typically involves homogenizing the sample in a mixture of polar and non-polar solvents, such as chloroform (B151607) and methanol, to effectively extract a broad range of lipids. Following extraction, the mixture is partitioned with water to separate the lipid-containing organic phase from the aqueous phase containing water-soluble components. The organic phase, containing the total lipid extract, is then collected and concentrated.

| Technique | Purpose | Common Application |

|---|---|---|

| Solvent Extraction (e.g., Chloroform/Methanol) | Initial extraction of total lipids from the biological source. | Extraction from marine sponges and other tissues. |

| Thin-Layer Chromatography (TLC) | Preliminary separation of lipid classes. | Separating fatty acids from other lipid components. |

| Column Chromatography | Preparative separation and purification of fatty acids. | Isolating groups of fatty acids based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of individual fatty acids. | Isolating specific long-chain fatty acid isomers. |

Structural Elucidation and Characterization in Research

Spectroscopic Approaches for Positional Isomerism and Stereochemistry

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups of Hexacosa-9,19-dienoic acid. Each technique offers unique insights into the compound's specific structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of the double bonds in long-chain fatty acids. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical data for distinguishing between cis (Z) and trans (E) isomers.

In ¹H NMR, the protons directly attached to the double-bond carbons (olefinic protons) give characteristic signals. libretexts.orgnih.gov For isolated double bonds, these protons typically resonate in the region of 5.3 to 5.4 ppm. nih.gov The coupling constants (J-values) between these protons are diagnostic of the geometry; a larger coupling constant is typically observed for trans isomers compared to cis isomers. However, for long-chain fatty acids with symmetric substitution around the double bond, these coupling patterns can be complex. The chemical shift itself provides clues, with protons of a cis double bond often appearing slightly upfield (at a lower ppm value) compared to their trans counterparts due to steric effects. libretexts.orgrsc.org

¹³C NMR spectroscopy is also highly informative. The chemical shifts of the olefinic carbons are sensitive to the double bond's geometry. magritek.comresearchgate.netoregonstate.edu Typically, carbons involved in a cis double bond experience greater steric compression, causing them to be more shielded and thus resonate at a slightly upfield (lower ppm) position compared to the carbons in a trans double bond. reddit.com Allylic carbons (carbons adjacent to the double bond) also show distinct chemical shifts that differ between cis and trans configurations.

Table 1: Typical NMR Chemical Shift Ranges for Distinguishing Double Bond Geometry in Long-Chain Fatty Acids

| Nucleus | Isomer | Typical Chemical Shift (ppm) | Notes |

| ¹H | cis (Z) | ~5.30 - 5.40 | Olefinic protons are slightly more shielded (upfield). |

| trans (E) | ~5.40 - 5.50 | Olefinic protons are slightly more deshielded (downfield). | |

| ¹³C | cis (Z) | ~127 - 130 | Olefinic carbons are more shielded due to steric effects. |

| trans (E) | ~130 - 132 | Olefinic carbons are less shielded. |

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound, thereby confirming its carbon chain length and degree of unsaturation.

When analyzed by techniques like electrospray ionization (ESI), the molecule typically forms a deprotonated molecular ion, [M-H]⁻, in negative ion mode. nih.gov The mass-to-charge ratio (m/z) of this ion directly provides the molecular weight of the fatty acid, allowing for the confirmation of the chemical formula C₂₆H₄₈O₂.

However, pinpointing the exact location of double bonds in an underivatized fatty acid using MS is challenging. Standard fragmentation methods like collision-induced dissociation (CID) often induce migration of the double bonds, leading to ambiguous results. nih.govresearchgate.net While some fragmentation occurs, it is often dominated by losses of water and carbon dioxide from the carboxylic acid group, which provides little information about the carbon chain's structure. nih.govresearchgate.net Charge-remote fragmentation can sometimes yield more informative cleavage along the alkyl chain, but this is not always reliable for definitive localization. researchgate.net For this reason, MS is most powerfully used for double bond mapping when combined with chemical derivatization strategies.

Table 2: Expected Molecular Ion Peaks for this compound (C₂₆H₄₈O₂) in Mass Spectrometry

| Ionization Mode | Ion Species | Calculated m/z |

| ESI (Negative) | [M-H]⁻ | 391.36 |

| ESI (Positive) | [M+H]⁺ | 393.37 |

| [M+Na]⁺ | 415.35 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy confirms the presence of the carboxylic acid group, the carbon-carbon double bonds, and the long saturated alkyl chain. orgchemboulder.comlibretexts.orgpressbooks.pubpressbooks.pubvscht.cz

The key characteristic absorption bands are:

Carboxylic Acid (O-H stretch): A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.comvscht.cz

Alkyl (C-H stretch): Sharp, strong bands appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the long methylene (B1212753) (CH₂) and terminal methyl (CH₃) groups.

Olefinic (=C-H stretch): A weaker band appearing just above 3000 cm⁻¹ indicates the stretching of C-H bonds where the carbon is part of a double bond. vscht.cz

Carboxylic Acid (C=O stretch): A very strong, sharp absorption occurs in the range of 1760-1690 cm⁻¹, characteristic of the carbonyl group. orgchemboulder.comlibretexts.org

Alkene (C=C stretch): A weak to medium intensity band appears around 1680-1640 cm⁻¹ due to the stretching of the carbon-carbon double bonds. vscht.cz

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Alkene | =C-H stretch | 3100 - 3000 | Medium to Weak |

| Alkene | C=C stretch | 1680 - 1640 | Weak |

| Alkyl Chain | C-H stretch | 3000 - 2850 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Chemical Derivatization Strategies for Structural Analysis (e.g., Double Bond Localization with Dimethyl Disulfide)

To overcome the limitations of mass spectrometry in locating double bonds, chemical derivatization is a critical and widely used strategy. The most common approach involves converting the fatty acid into its corresponding fatty acid methyl ester (FAME) for improved volatility, followed by a reaction that "fixes" the double bonds. scispace.comresearchgate.netchromatographyonline.com

A highly effective reagent for this purpose is dimethyl disulfide (DMDS). scispace.comresearchgate.net In a reaction catalyzed by iodine, the DMDS molecule adds across each double bond of the FAME. This process breaks the pi bond and forms a new single bond between the carbons, with a methylthio (-SCH₃) group attached to each.

The resulting bis(methylthio) adduct is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net During mass spectrometric analysis, the molecule undergoes predictable fragmentation. The key cleavage event occurs at the carbon-carbon bond that was originally part of the double bond, located between the two carbons now bearing the methylthio groups. nsf.govresearchgate.net This specific fragmentation produces two major diagnostic ions. The mass-to-charge ratios of these fragment ions allow researchers to deduce their structures and, by extension, the original position of the double bond.

For the DMDS adduct of methyl hexacosa-9,19-dienoate, cleavage at the original C9-C10 position and the C19-C20 position would yield specific, predictable fragments that unambiguously confirm the locations of unsaturation.

Table 4: Predicted Key Mass Fragments for DMDS Adduct of Methyl Hexacosa-9,19-dienoate

| Original Double Bond | Cleavage Site | Predicted Key Fragment Ion (m/z) | Structural Information Provided |

| C-9 | Between C9 and C10 | Ion containing the ester group | Confirms 9 carbons from the carboxyl end to the first double bond. |

| Ion containing the terminal alkyl chain | Confirms the structure of the rest of the molecule. | ||

| C-19 | Between C19 and C20 | Ion containing the ester group and first adduct | Confirms the distance between the two double bonds. |

| Ion containing the terminal alkyl chain | Confirms 6 carbons from the second double bond to the methyl end. |

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Biosynthetic Precursors and Enzymatic Mechanisms

The biosynthesis of very-long-chain fatty acids such as Hexacosa-9,19-dienoic acid is a complex process involving the extension of shorter fatty acid precursors. This process is governed by a series of enzymatic reactions that elongate and introduce unsaturation into the carbon chain.

Lipid Precursor Hypothesis in Specific Biological Systems (e.g., Pheromone Biosynthesis in Bumblebees)

In certain insect species, there is a notable structural correlation between fatty acids found in storage lipids and the aliphatic compounds that constitute their pheromones. This has led to the lipid precursor hypothesis, which posits that fatty acids serve as the foundational molecules for pheromone biosynthesis.

Research on bumblebees provides significant support for this hypothesis. Specifically, in the bumblebee species Bombus pratorum, a strong link has been identified between this compound and a key component of the male marking pheromone. mdpi.com This fatty acid is present in the triacylglycerols (TGs) stored within the fat body of the male bumblebee. mdpi.com

The general biosynthesis of long-chain fatty acids in insects begins with acetyl-CoA and involves the enzymes acetyl-CoA carboxylase and fatty acid synthase (FAS) to produce initial fatty acid products, typically palmitic acid (C16:0). frontiersin.org The formation of very-long-chain fatty acids, including this compound, requires further steps of elongation and desaturation. This is carried out by a complex of enzymes, including fatty acid elongases (ELOVL) and desaturases (FAD). nih.govnih.gov These enzymes are responsible for adding two-carbon units to the fatty acid chain and introducing double bonds at specific positions. While the general pathway is understood, the specific elongase and desaturase enzymes responsible for the synthesis of this compound in bumblebees have not been definitively identified.

Proposed Role of Decarboxylation in Derivatives Formation

The structural relationship between this compound (a C26 fatty acid) and the pheromone component pentacosa-7,17-diene (a C25 alkene) in B. pratorum suggests that a chain-shortening reaction is a key step in the biosynthetic pathway. mdpi.com The most plausible mechanism for this conversion is decarboxylation, which involves the removal of a carbon atom from the carboxyl group of the fatty acid.

In insects, the biosynthesis of cuticular hydrocarbons, which often serve as pheromones, is known to proceed from very-long-chain fatty acyl-CoA precursors. nih.gov These precursors are first converted to long-chain aldehydes. The final step is then an oxidative decarbonylation reaction, which cleaves the aldehyde to produce the hydrocarbon and carbon dioxide. nih.gov This critical step is catalyzed by a P450 enzyme from the CYP4G family. nih.gov This enzymatic process represents a key evolutionary innovation that is highly conserved among insects. nih.gov While direct experimental evidence for the specific decarboxylation of a this compound-derived aldehyde in bumblebees is not available, this established pathway for hydrocarbon biosynthesis in insects provides a strong theoretical framework for the formation of pentacosa-7,17-diene from its C26 fatty acid precursor.

Metabolic Fates and Intermediates

Once synthesized, this compound can undergo further metabolic transformations, leading to the production of other bioactive molecules. The specific pathways and the involvement of symbiotic organisms are areas of ongoing investigation.

Pathways of Conversion to Other Bioactive Molecules

The most clearly identified metabolic fate for this compound is its conversion into the male marking pheromone component, pentacosa-7,17-diene, in the bumblebee B. pratorum. mdpi.com This conversion is a critical step in the chemical communication system of this species. Beyond this specific transformation, detailed pathways for the conversion of this compound into other bioactive molecules have not been extensively documented in the scientific literature. In general, very-long-chain fatty acids can be incorporated into various lipids or undergo degradation through β-oxidation to produce energy. However, specific examples involving this compound are not well-established.

Biological Roles and Mechanistic Investigations

Antimicrobial and Antiparasitic Research

Investigations into the antimicrobial and antiparasitic properties of related compounds have yielded specific, measurable results, particularly in the context of anthelmintic activity.

Research has been conducted on the isomer, Hexacosa-9,11-dienoic acid, which was isolated from the plant Spermacoce verticillata. sdiarticle4.comjournalcsij.comresearchgate.net This compound demonstrated notable in vitro anthelmintic properties. In a study, the isolated fatty acid was tested against parasitic worms, showing a mean paralysis time of 22.5 minutes and a mean death time of 36.3 minutes at a concentration of 50 mg/cm³. sdiarticle4.comjournalcsij.comresearchgate.net These effects were observed to be more potent than the crude ethanolic extracts of the plant from which it was derived, although less potent than another isolated compound, 3-hydroxyurs-12-en-28-oic acid. sdiarticle4.comjournalcsij.com The activity of the isolated Hexacosa-9,11-dienoic acid was also found to be greater than that of the standard reference drug, Albendazole, at the same concentration sdiarticle4.comjournalcsij.comresearchgate.net.

Table 1: In Vitro Anthelmintic Activity of Hexacosa-9,11-dienoic Acid

| Compound | Concentration (mg/cm³) | Mean Paralysis Time (minutes) | Mean Death Time (minutes) |

|---|---|---|---|

| Hexacosa-9,11-dienoic acid | 50 | 22.5 | 36.3 |

| 3-hydroxyurs-12-en-28-oic acid | 50 | 13.2 | 20.1 |

| Albendazole (Standard Drug) | 50 | >22.5 | >36.3 |

Data sourced from studies on compounds isolated from Spermacoce verticillata. sdiarticle4.comjournalcsij.comresearchgate.net

Based on the available search results, there are no specific investigations into the antibacterial effects of Hexacosa-9,19-dienoic acid. While fatty acids as a class of molecules are known to possess antimicrobial properties, dedicated studies to characterize the specific antibacterial spectrum or efficacy of this compound are not present in the provided literature.

Cellular and Molecular Mechanism Studies

The exploration of how this compound interacts with cellular machinery is a critical area of research, though specific data remains limited.

There is no information in the provided search results to suggest that this compound acts as a topoisomerase inhibitor. DNA topoisomerases are crucial enzymes for DNA replication and transcription, making them important targets for anticancer and antibacterial drugs. nih.govnih.gov While many natural compounds have been identified as topoisomerase inhibitors, studies specifically linking this compound to the inhibition of these enzymes have not been reported.

Specific research detailing the structure-activity relationships of this compound is not available in the provided search results. Such studies are essential for understanding how the specific structural features of the molecule, such as the positions of the double bonds at carbons 9 and 19, influence its biological activity.

Advanced Synthetic Methodologies for Research Applications

Stereoselective Synthesis of Hexacosa-9,19-dienoic Acid and Analogs

The precise placement and geometry of double bonds are critical to the function of polyunsaturated fatty acids. Stereoselective synthesis aims to control these features, producing specific isomers for detailed study.

Modern organic synthesis provides powerful tools for constructing dienoic acid frameworks with high stereoselectivity. mdpi.com Chemo-enzymatic strategies combine the specificity of enzymes with the versatility of chemical reactions, enabling the synthesis of complex molecules like CoA-thioesters, which are vital intermediates in fatty acid metabolism. nih.gov

Other established methods for stereocontrolled synthesis of polyunsaturated fatty acids include the Wittig reaction and copper-free Sonogashira cross-coupling, which allow for the precise formation of Z (cis) and E (trans) double bonds. nih.gov

A primary challenge in the synthesis of polyunsaturated fatty acids is the precise control of double bond geometry. mdpi.com While methods like the Wittig reaction or Lindlar hydrogenation can favor the formation of Z (cis) isomers, achieving absolute stereochemical purity often requires careful optimization of reaction conditions and purification steps to separate unwanted stereoisomers. nih.gov

Another significant challenge is the susceptibility of polyunsaturated fatty acids to oxidation. researchgate.net The presence of multiple double bonds makes the molecules prone to degradation during synthesis and storage, which can compromise the purity and integrity of the final product. researchgate.net This necessitates the use of mild reaction conditions, inert atmospheres, and the addition of antioxidants to prevent oxidative spoilage. researchgate.net Due to their limited production in natural systems, complete structural confirmation of complex fatty acids often requires direct comparison with stereochemically pure synthetic standards, highlighting the need for robust and precise synthetic methods. nih.gov

Derivatization for Biochemical Probes and Mechanistic Studies

To investigate the biological roles and mechanisms of action of fatty acids, researchers often use derivatized forms that act as biochemical probes. Derivatization can involve introducing hydroxyl groups or attaching fluorescent tags to facilitate detection and analysis.

Biotechnological approaches, particularly microbial conversion, offer an effective and environmentally friendly way to produce hydroxy fatty acids. nih.govfrontiersin.org These compounds are valuable derivatives for mechanistic studies and have wide industrial applications. gsartor.orgresearchgate.net Microorganisms can oxidize fatty acids at various positions along the acyl chain to produce a diverse range of hydroxy fatty acids, including mono-, di-, and tri-hydroxy variants. nih.govresearchgate.netnih.gov

The process typically involves whole-cell biocatalysis, where microorganisms are cultured with a fatty acid substrate (such as oleic or linoleic acid) under optimized conditions of pH, temperature, and incubation time. gsartor.org The enzymes within the microbes, such as hydratases and P450 monooxygenases, catalyze the specific hydroxylation of the fatty acid chain. researchgate.netnih.gov For example, certain bacterial strains can convert linoleic acid into 10-hydroxy-12(Z)-octadecenoic acid with significant yields. gsartor.org Genetic and metabolic engineering techniques can be employed to enhance the production of specific hydroxy fatty acids by modifying the microbial pathways. frontiersin.orgnih.gov

The table below summarizes examples of microbial bioconversion for the production of hydroxy fatty acids.

| Microbial Strain | Substrate Fatty Acid | Major Product | Yield (mol %) |

| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-dihydroxy-8(E)-octadecenoic acid | Not specified |

| Unspecified (Strain DS5) | Linoleic Acid | 10-hydroxy-12(Z)-octadecenoic acid | 55% |

| Unspecified | Linoleic Acid | 10-hydroxy-12(Z)-octadecenoic acid | 20% |

| Unspecified | Linolenic Acid | 10-hydroxy-12(Z),15(Z)-octadecadienoic acid | 21% |

| Unspecified | Ricinoleic Acid | 10,12-dihydroxystearic acid | 41% |

| (Data sourced from Hou, C.T. (2000)) gsartor.org |

Analytical Method Development and Quantification

Quantitative Analysis in Biological and Environmental Samples

Quantitative analysis of Hexacosa-9,19-dienoic acid hinges on the effective separation of the analyte from a complex mixture of other fatty acids and lipids, followed by sensitive detection and accurate measurement. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Gas chromatography is a predominant and powerful technique for the comprehensive profiling of fatty acids, including VLCFAs. hplc.eueuropa.eu For analysis, fatty acids are typically derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic behavior and reduce boiling points. hplc.euntnu.no The analysis of VLCFAs like this compound requires careful optimization of GC-MS parameters to ensure adequate resolution and prevent thermal degradation. nih.govcreative-proteomics.com

Key optimization parameters include the selection of a suitable capillary column, the temperature program, and the mass spectrometer settings. Columns with mid-polarity phases are often chosen for FAME analysis. The oven temperature program is crucial and must be carefully ramped to allow for the elution of both shorter-chain fatty acids and the much less volatile VLCFAs. europa.eucreative-proteomics.com Electron impact (EI) ionization is commonly used, providing characteristic fragmentation patterns that aid in the identification of fatty acid structures, such as the number of double bonds. europa.eu For trace-level quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. ntnu.no

Table 1: Example of Optimized GC-MS Parameters for Very-Long-Chain Fatty Acid Analysis

| Parameter | Specification |

|---|---|

| Column | DB-23 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or with a high split ratio (e.g., 40:1) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C (hold 2 min), ramp to 220°C at a high rate (e.g., 15°C/min), followed by a slower ramp to 260°C (e.g., 2°C/min) to resolve VLCFAs |

| MS Detector | Mass Spectrometer |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for the analysis of underivatized fatty acids or for separating isomers that may be difficult to resolve by GC. hplc.eugerli.com Reversed-phase (RP-HPLC) is the most common mode used, where fatty acids are separated based on both their carbon chain length and their degree of unsaturation. aocs.org Longer chain lengths and fewer double bonds result in increased retention times on non-polar stationary phases like C8 or C18. aocs.orgnih.gov

For VLCFAs, the use of C8 or C18 columns coupled with a gradient elution system is typical. nih.gov The mobile phase usually consists of a mixture of solvents like acetonitrile, methanol, and water, often with an acid additive such as formic acid to ensure the fatty acids are in their protonated form. mdpi.com Detection can be achieved using various methods. While UV detection is possible after derivatization with a UV-absorbing chromophore, coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and specificity. gerli.comnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for LC-MS analysis of lipids, minimizing the fragmentation that can occur with GC-MS analysis of VLCFAs. nih.gov

Table 2: Representative HPLC Method Parameters for Fatty Acid Separation

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Formic Acid |

| Gradient Elution | Start with a higher percentage of A, gradually increasing B over 20-30 minutes to elute hydrophobic VLCFAs |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Mass Spectrometer (MS) with Electrospray Ionization (ESI) or UV/Fluorescence detector (requires pre-column derivatization) researchgate.net |

| Column Temperature | 30 - 40 °C |

Sample Preparation and Enrichment Strategies for Trace Analysis

Given the low concentrations of this compound in most samples, effective sample preparation is critical to remove interfering matrix components and enrich the analyte to a detectable level. nih.gov The process typically begins with a robust lipid extraction from the biological or environmental matrix. nih.gov

Standard lipid extraction methods, such as those developed by Folch or Bligh and Dyer, utilize a chloroform (B151607)/methanol solvent system to efficiently extract a broad range of lipids. nih.gov Following extraction, the lipid extract is often saponified (hydrolyzed) using a base like potassium hydroxide to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids). gerli.com

For trace analysis, a subsequent enrichment step is often necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.com SPE cartridges can be used to selectively retain fatty acids while allowing more polar or non-lipid contaminants to be washed away. The retained fatty acids can then be eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample ready for chromatographic analysis. mdpi.com Throughout the sample preparation process, care must be taken to prevent the oxidation of unsaturated fatty acids by working under an inert atmosphere (e.g., nitrogen) and adding antioxidants like butylated hydroxytoluene (BHT). nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butylated hydroxytoluene |

| Chloroform |

| Formic acid |

| Methanol |

| Acetonitrile |

Future Directions in Hexacosa 9,19 Dienoic Acid Research

Unexplored Biological Functions and Regulatory Networks

The biological significance of Hexacosa-9,19-dienoic acid is currently unknown, but based on the functions of other long-chain fatty acids, several hypotheses can be proposed to guide future research. Long-chain fatty acids are integral to numerous cellular processes, serving as structural components of membranes, energy storage molecules, and signaling molecules. nih.govresearchgate.net

One potential role for this compound is in the modulation of cell membrane properties. The incorporation of long-chain unsaturated fatty acids into phospholipids (B1166683) can influence membrane fluidity, which in turn affects the function of membrane-bound proteins and signaling pathways. nih.govnih.gov The specific positions of the double bonds in this compound could confer unique structural properties to membranes, potentially impacting cellular processes such as endocytosis, exocytosis, and cell-cell interactions.

Furthermore, this fatty acid could act as a precursor to signaling molecules. Many polyunsaturated fatty acids are metabolized into bioactive lipids, such as eicosanoids and other oxylipins, which are involved in inflammation, immunity, and other physiological responses. nih.gov Future studies could investigate whether this compound is a substrate for enzymes like cyclooxygenases and lipoxygenases, leading to the production of novel signaling molecules.

The regulation of this compound metabolism is also an area ripe for investigation. The metabolism of fatty acids is tightly controlled by a complex network of transcription factors, enzymes, and signaling pathways to maintain cellular homeostasis. nih.govnih.govcreative-proteomics.com Key regulators of fatty acid metabolism include transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which control the expression of genes involved in fatty acid synthesis, oxidation, and transport. nih.govcreative-proteomics.com Research is needed to determine how these regulatory networks might influence the cellular levels of this compound.

| Potential Area of Investigation | Hypothesized Function/Regulatory Mechanism | Analogous Fatty Acids |

| Membrane Structure | Incorporation into phospholipids to modulate membrane fluidity and function. | Docosahexaenoic acid (DHA), Arachidonic acid (AA) |

| Signaling Molecule Precursor | Metabolized by enzymes to produce novel bioactive lipids. | Arachidonic acid (AA), Eicosapentaenoic acid (EPA) |

| Metabolic Regulation | Synthesis and degradation are controlled by transcription factors like PPARs and SREBPs. | Oleic acid, Palmitic acid |

Novel Biosynthetic Pathways and Metabolic Engineering Approaches

The biosynthetic pathway for this compound has not been identified. It is likely synthesized from shorter-chain fatty acid precursors through a series of elongation and desaturation steps. The enzymes responsible for these transformations, elongases and desaturases, exhibit substrate specificity that determines the final structure of the fatty acid. In marine invertebrates, unusual non-methylene-interrupted fatty acids are synthesized through unique biosynthetic pathways involving specific elongases and desaturases. mdpi.comnih.gov

A hypothetical biosynthetic pathway for this compound could start from a common fatty acid like oleic acid (18:1Δ9). A series of elongation steps would first extend the carbon chain, followed by the introduction of a second double bond at the 19th position by a specific desaturase. Identifying the enzymes involved in this pathway is a critical first step.

Once the biosynthetic pathway is elucidated, metabolic engineering could be employed to produce this compound in microbial or plant-based systems. nih.govmdpi.com This would involve the heterologous expression of the identified elongase and desaturase genes in a suitable host organism, such as Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govmdpi.com These yeasts are often used for fatty acid production due to their well-characterized genetics and metabolism. Metabolic engineering strategies could also involve optimizing the supply of precursors and cofactors, and minimizing the activity of competing metabolic pathways to enhance the yield of the desired fatty acid. nih.gov

| Proposed Step | Enzyme Class | Potential Substrate |

| Elongation | Fatty Acid Elongase | Oleic acid (18:1Δ9) or longer-chain fatty acids |

| Desaturation | Fatty Acid Desaturase | Hexacosenoic acid (26:1) |

Development of Advanced Analytical and Synthetic Tools to Overcome Research Challenges

A significant hurdle in studying novel fatty acids like this compound is the lack of analytical standards and the difficulty in detecting and quantifying them in complex biological samples. Advanced analytical techniques are needed to overcome these challenges. High-resolution mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are powerful tools for identifying and quantifying fatty acids. mdpi.comnih.gov Derivatization of the fatty acid can improve its ionization efficiency and chromatographic separation, enhancing detection sensitivity. nih.govacs.org

The precise determination of double bond positions in an unknown fatty acid is a key analytical challenge. This can be addressed by techniques such as chemical derivatization followed by MS fragmentation analysis, or more advanced methods like ozone-induced dissociation (OzID) mass spectrometry.

The chemical synthesis of this compound is essential for confirming its structure and for use as an analytical standard. Stereoselective synthesis methods would be required to produce the specific cis or trans isomers of the fatty acid. researchgate.netmdpi.comsciforum.net Modern synthetic organic chemistry offers a variety of methods for the controlled construction of carbon-carbon double bonds with specific geometries, which could be applied to the synthesis of this compound.

| Analytical/Synthetic Tool | Application | Advantage |

| GC-MS/LC-MS | Identification and quantification in biological samples. | High sensitivity and specificity. mdpi.comnih.gov |

| Ozone-Induced Dissociation (OzID) MS | Precise determination of double bond positions. | Unambiguous localization of unsaturation. |

| Stereoselective Organic Synthesis | Production of pure analytical standards and specific isomers. | Enables detailed biological and functional studies. researchgate.netmdpi.comsciforum.net |

Potential as a Research Tool for Lipid Biochemistry and Signaling Pathway Elucidation

Once this compound can be reliably synthesized and detected, it could become a valuable research tool for probing lipid biochemistry and cell signaling. By incorporating isotopic labels (e.g., ¹³C or ²H) into the synthetic fatty acid, researchers can trace its metabolic fate within cells. This would allow for the identification of the enzymes that act upon it and the metabolic products that are formed.

"Clickable" analogs of this compound, containing an azide or alkyne group, could also be synthesized. These chemical reporters would enable the fatty acid to be visualized within cells and to identify the proteins that it interacts with. This approach has been widely used to study the roles of other fatty acids in cellular processes.

The availability of pure this compound would also allow for in vitro and cell-based assays to investigate its direct effects on enzyme activities, receptor binding, and gene expression. This could reveal its involvement in specific signaling pathways and its potential as a modulator of cellular function. The unique structure of this fatty acid may lead to interactions with proteins and signaling pathways that are distinct from those of more common fatty acids, opening up new avenues of research in lipid signaling. nih.govnih.gov

Q & A

Basic: What are the recommended analytical methods for identifying and characterizing Hexacosa-9,19-dienoic acid in plant extracts?

This compound can be identified using gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. GC-MS is optimal for detecting unsaturated bonds via derivatization (e.g., methyl ester formation), while NMR (¹H and ¹³C) confirms double-bond positions and stereochemistry . Challenges include distinguishing between isomers (e.g., 9,19 vs. 9,11 dienoic acids) and ensuring purity through preparatory HPLC.

Basic: How can researchers optimize extraction protocols for this compound from natural sources?

Solid-liquid extraction using polar solvents (e.g., methanol or ethanol) is effective for initial isolation. Subsequent purification via silica gel column chromatography with gradient elution (hexane:ethyl acetate) separates non-polar fatty acids. For higher purity, reverse-phase HPLC with C18 columns and UV detection at 205 nm is recommended . Validate yields using gravimetric analysis and confirm structural integrity with FT-IR spectroscopy.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for fatty acids apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in airtight containers at -20°C to prevent oxidation .

Refer to SDS guidelines for similar long-chain fatty acids (e.g., hexacosanoic acid) for emergency procedures.

Advanced: How should researchers design in vitro and in vivo experiments to evaluate the anthelmintic activity of this compound?

- In vitro : Use adult nematode motility assays (e.g., Caenorhabditis elegans) with varying concentrations (10–100 µg/mL) and negative/positive controls (e.g., albendazole). Measure paralysis/death rates at 24h intervals .

- In vivo : Employ rodent models (e.g., mice infected with Heligmosomoides polygyrus). Administer doses orally (50–200 mg/kg) and assess fecal egg reduction. Include histopathology to evaluate gastrointestinal toxicity. Statistical analysis should account for inter-individual variability via randomized block designs .

Advanced: How can meta-analytical approaches address heterogeneity in studies on this compound’s bioactivity?

Use the I² statistic to quantify heterogeneity across studies (values >50% indicate substantial variation). Random-effects models are preferable if heterogeneity is high. Stratify analysis by study type (e.g., in vitro vs. in vivo) or source organism. Sensitivity analyses can identify outliers, and subgroup analyses may reveal confounding variables (e.g., solvent used in extraction) .

Advanced: What omics-based methodologies are suitable for elucidating the mechanism of action of this compound?

- Lipidomics : LC-MS/MS to track changes in lipid metabolism pathways.

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., downregulation of nematode cuticle collagen genes).

- Proteomics : SILAC labeling to quantify protein expression shifts, focusing on mitochondrial enzymes disrupted by the compound .

Basic: What strategies ensure comprehensive literature reviews for this compound research?

Combine searches in PubMed, Web of Science, and Scopus using Boolean terms:

- ("this compound" OR "C26:2Δ9,19") AND ("biosynthesis" OR "bioactivity").

- Include gray literature (theses, conference proceedings) via ProQuest. Validate search reproducibility with PRISMA flow diagrams and document excluded studies to avoid bias .

Advanced: How can researchers ensure reproducibility in synthetic or isolation studies of this compound?

- Documentation : Record solvent batches, column lot numbers, and temperature fluctuations during chromatography.

- Data reporting : Use standardized formats (e.g., NMR chemical shifts in δ ppm, GC-MS retention indices).

- Independent replication : Share detailed protocols via platforms like Protocols.io and validate results through inter-lab collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.